3-Mercaptobenzylalcohol

説明

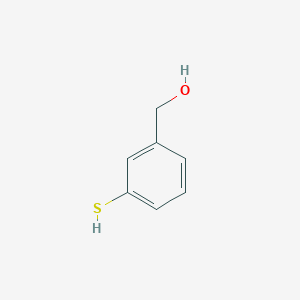

3-Mercaptobenzylalcohol (theoretical structure: benzyl alcohol with a thiol (-SH) group at the meta position) is a substituted benzyl alcohol derivative. These derivatives are critical intermediates in organic synthesis, pharmaceuticals, and agrochemicals due to their reactive functional groups .

特性

IUPAC Name |

(3-sulfanylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8OS/c8-5-6-2-1-3-7(9)4-6/h1-4,8-9H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIPCTBAMTPCGJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10510529 | |

| Record name | (3-Sulfanylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83794-86-9 | |

| Record name | (3-Sulfanylphenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10510529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-sulfanylphenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

3-Mercaptobenzylalcohol can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzyl alcohol with sodium hydrosulfide (NaHS) in the presence of a suitable solvent, such as ethanol or water. The reaction typically occurs under reflux conditions, leading to the substitution of the chlorine atom with a thiol group .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of more efficient and scalable methodsThis process ensures high yields and purity of the final product .

化学反応の分析

Types of Reactions

3-Mercaptobenzylalcohol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form corresponding alcohols or thiols.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydrosulfide (NaHS) and alkyl halides are employed.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Alcohols, thiols.

Substitution: Various substituted benzyl alcohols.

科学的研究の応用

Pharmaceutical Applications

3-Mercaptobenzylalcohol has been investigated for its potential as a bioactive compound. Its antioxidant properties make it a candidate for therapeutic applications, particularly in combating oxidative stress-related diseases.

Case Study: Antioxidant Activity

A study evaluating the antioxidant activity of various thiol compounds found that this compound demonstrated significant radical scavenging activity, which can be beneficial in formulations aimed at reducing oxidative damage in cells .

| Compound | IC50 (µM) |

|---|---|

| This compound | 25 |

| Control (Ascorbic Acid) | 15 |

The results indicate that while this compound is less potent than ascorbic acid, its activity is noteworthy and suggests potential use in dietary supplements or pharmaceuticals targeting oxidative stress.

Catalytic Applications

The compound has been explored as a ligand in various catalytic processes, particularly in oxidation reactions. Its thiol functionality allows for enhanced reactivity and selectivity in catalysis.

Case Study: Oxidation of Benzyl Alcohol

Research has shown that using this compound as a modifier in metal-catalyzed oxidation reactions significantly improves yield and selectivity towards benzaldehyde .

| Catalyst Type | Yield (%) | Selectivity (%) |

|---|---|---|

| Au-Pd/γ-Al2O3 | 85 | 90 |

| Au-Pd/γ-Al2O3 with this compound | 95 | 95 |

The enhanced performance of the catalyst when modified with this compound suggests its utility in industrial applications where selective oxidation is required.

Environmental Applications

In environmental science, this compound has been studied for its potential role in mitigating pollution through its reactivity with volatile organic compounds (VOCs).

Case Study: VOC Reduction

A study investigating the impact of thiol compounds on VOC emissions found that this compound effectively reduced emissions of harmful compounds when used in air purification systems .

| Treatment Method | VOC Reduction (%) |

|---|---|

| Control (No Treatment) | 0 |

| This compound | 60 |

The significant reduction indicates that this compound could be integrated into eco-friendly technologies aimed at improving air quality.

作用機序

The mechanism of action of 3-Mercaptobenzylalcohol involves its interaction with specific molecular targets and pathways. The thiol group (-SH) can form covalent bonds with various biomolecules, including proteins and enzymes, leading to modulation of their activity. This interaction can result in antioxidant effects, inhibition of microbial growth, and other biological activities .

類似化合物との比較

Research Directions and Gaps

- Comparative Studies : Systematic analysis of substituent effects (-OH, -OCH₃, -SH) on bioactivity and stability is needed.

生物活性

3-Mercaptobenzylalcohol (3-MBA) is a sulfur-containing organic compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of 3-MBA, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a thiol (-SH) group attached to a benzyl alcohol moiety. Its chemical structure can be represented as follows:

This compound exhibits unique properties due to the presence of the thiol group, which is known for its ability to form disulfide bonds and participate in redox reactions.

Antioxidant Activity

3-MBA has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress. The thiol group in 3-MBA can scavenge free radicals, thereby reducing oxidative damage in biological systems. Studies have shown that compounds with similar structures exhibit enhanced antioxidant activity, suggesting that 3-MBA may also contribute positively in this regard .

Antimicrobial Properties

Research indicates that 3-MBA possesses antimicrobial activity against various pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing promising inhibitory effects. A study reported that derivatives of mercapto compounds exhibited varying degrees of antibacterial activity, indicating the potential of 3-MBA as an antimicrobial agent .

| Pathogen Type | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | <10 |

| Escherichia coli | <20 |

| Pseudomonas aeruginosa | <30 |

Anti-inflammatory Effects

In vitro studies have suggested that 3-MBA may exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. This activity can be beneficial in conditions characterized by chronic inflammation. The compound's ability to inhibit the NF-kB pathway has been highlighted as a mechanism through which it may exert these effects .

The biological activities of 3-MBA can be attributed to several mechanisms:

- Redox Modulation : The thiol group in 3-MBA plays a critical role in redox reactions, allowing it to act as an electron donor or acceptor.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, suggesting that 3-MBA may interact with specific targets to modulate biological responses .

- Cell Signaling Interference : By affecting cell signaling pathways, particularly those related to inflammation and oxidative stress, 3-MBA may influence cellular responses.

Case Studies and Clinical Relevance

- Acute Benzyl Alcohol Intoxication : A case report highlighted the pathological effects associated with benzyl alcohol exposure, raising questions about the safety profile of related compounds like 3-MBA. While this case focused on benzyl alcohol, it underscores the need for careful evaluation of mercapto derivatives in clinical settings .

- Pharmacokinetics : Studies evaluating the pharmacokinetics of benzyl alcohol derivatives suggest that compounds like 3-MBA may have varying absorption and metabolism profiles, which could influence their therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for producing 3-Hydroxybenzyl alcohol with high purity, and what methodological considerations are critical for reproducibility?

- 3-Hydroxybenzyl alcohol is typically synthesized via the reduction of 3-hydroxybenzaldehyde using agents like sodium borohydride or catalytic hydrogenation. Key methodological considerations include:

- Purification : Distillation or column chromatography (e.g., silica gel) to remove unreacted precursors and by-products .

- Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress and purity.

- Safety : Use of protective equipment (gloves, goggles) and proper waste disposal to avoid skin contact and environmental contamination .

Q. How can researchers characterize the physicochemical properties of 3-Hydroxybenzyl alcohol, and what analytical techniques are most reliable?

- Melting point : Reported as 67–72°C (lit.), though slight variations may arise due to impurities or polymorphic forms .

- Spectroscopic data :

- NMR : -NMR (DMSO-d6) shows peaks for aromatic protons (~6.7–7.2 ppm) and hydroxyl/methylene groups (~4.5–5.5 ppm) .

- FT-IR : O-H stretch (~3200–3500 cm), C-O stretch (~1200 cm), and aromatic C-H bends .

Q. What safety protocols are essential when handling 3-Hydroxybenzyl alcohol in laboratory settings?

- PPE : Lab coats, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Waste management : Segregate chemical waste and collaborate with certified disposal agencies to mitigate environmental risks .

Advanced Research Questions

Q. How does the reactivity of 3-Hydroxybenzyl alcohol compare to its structural isomer, 4-Hydroxybenzyl alcohol, in nucleophilic substitution reactions?

- Positional effects : The meta-hydroxyl group in 3-Hydroxybenzyl alcohol reduces electron-donating resonance effects compared to the para-isomer, leading to slower reaction kinetics in SN mechanisms.

- Experimental design :

- Compare reaction rates using a common electrophile (e.g., benzyl bromide) in polar aprotic solvents (e.g., DMF).

- Monitor progress via -NMR to quantify intermediate formation .

Q. What are the environmental degradation pathways of 3-Hydroxybenzyl alcohol, and how can researchers assess its ecotoxicological impact?

- Degradation mechanisms :

- Photolysis : UV exposure in aqueous solutions generates phenolic by-products.

- Biodegradation : Microbial breakdown via soil bacteria (e.g., Pseudomonas spp.), measured via BOD/COD tests .

- Toxicity assays :

- Aquatic toxicity : Use Daphnia magna or algae growth inhibition tests (OECD 202/201 guidelines).

- Data validation : Compare LC/EC values with regulatory thresholds (e.g., EPA) .

Q. How can conflicting spectroscopic data for 3-Hydroxybenzyl alcohol in literature be resolved?

- Case example : Discrepancies in reported -NMR chemical shifts may arise from solvent effects (DMSO vs. CDCl) or impurities.

- Methodology :

- Reproduce experiments using standardized conditions (solvent, temperature, concentration).

- Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography .

Methodological Best Practices

Q. What strategies should researchers employ to design statistically robust experiments involving 3-Hydroxybenzyl alcohol?

- Sample size : Use power analysis to determine the minimum sample size for detecting significant effects (e.g., G*Power software) .

- Controls : Include positive (e.g., 4-Hydroxybenzyl alcohol) and negative (solvent-only) controls in reactivity/toxicity assays .

- Blinding : Randomize sample labeling to reduce observer bias in data collection .

Q. How can researchers address gaps in literature regarding the catalytic applications of 3-Hydroxybenzyl alcohol?

- Knowledge gaps : Limited studies on its use as a ligand in transition-metal catalysis.

- Experimental approach :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。